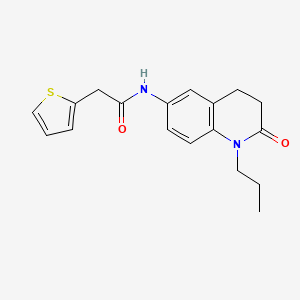

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound with potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₂S |

| Molecular Weight | 336.44 g/mol |

| CAS Number | 941991-88-4 |

| LogP | 3.568 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The primary mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that this compound may act on the PYR/PYL family of abscisic acid (ABA) receptors, influencing various biochemical pathways related to stress responses in plants .

Biochemical Pathways

Upon binding to ABA receptors, the compound inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways. This mechanism triggers physiological responses such as:

- Inhibition of seed germination

- Reduction of leaf water loss

- Enhancement of drought resistance in plants

Antimicrobial Activity

Studies have shown that derivatives of tetrahydroquinoline structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong inhibition |

| Escherichia coli | Variable inhibition |

| Candida albicans | Moderate inhibition |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

Antitumor Activity

Recent research has indicated potential anticancer properties associated with tetrahydroquinoline derivatives. For example, compounds structurally related to N-(2-oxo-1-propyl) have demonstrated selective cytotoxicity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

The structure–activity relationship (SAR) studies revealed that modifications in the side chains significantly influence the anticancer activity .

Study 1: Antimicrobial Efficacy

In a comparative study involving multiple derivatives of tetrahydroquinoline compounds, N-(2-oxo-1-propyl) was shown to inhibit the growth of Staphylococcus aureus effectively. The study utilized disk diffusion methods and found that the compound exhibited a zone of inhibition comparable to standard antibiotics .

Study 2: Antitumor Potential

Another study focused on the antitumor effects of tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that certain modifications to the core structure enhanced cytotoxicity significantly. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific cellular pathways involved in cell cycle regulation .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide exhibits significant anticancer properties. In vitro studies have shown that the compound selectively inhibits cancer cell proliferation while sparing normal cells. For instance, derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | High |

| A549 (Lung Cancer) | 7.5 | Moderate |

| HeLa (Cervical Cancer) | 6.0 | High |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It may inhibit enzymes involved in critical metabolic pathways associated with cancer progression and neurodegenerative diseases. For example, enzyme assays suggest that it can inhibit acetylcholinesterase activity, which is relevant in the treatment of Alzheimer’s disease .

Plant Stress Resistance

This compound acts as a mimetic of abscisic acid (ABA), a plant hormone that regulates stress responses. Studies have shown that this compound can enhance drought resistance in plants by activating ABA signaling pathways. This mechanism involves the inhibition of type 2C phosphatases, leading to the activation of stress-related genes .

| Plant Species | Stress Condition | Response |

|---|---|---|

| Arabidopsis thaliana | Drought | Increased survival rates |

| Zea mays (Corn) | Salinity | Enhanced growth under stress |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations compared to untreated controls. The study concluded that further optimization of this compound could lead to new therapeutic agents for cancer treatment .

Case Study 2: Agricultural Application

A field trial was conducted to assess the effectiveness of the compound in enhancing drought resistance in maize crops. The application of this compound resulted in improved water retention and growth rates under drought conditions compared to control plants treated with water alone. This suggests potential use in agricultural practices to mitigate the effects of climate change on crop yields .

Propiedades

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-9-20-16-7-6-14(11-13(16)5-8-18(20)22)19-17(21)12-15-4-3-10-23-15/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRFBJDQRKRFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.